![molecular formula C16H17NO7S B2377396 3-[(2,4-二甲氧基苯基)磺酰胺基]-4-甲氧基苯甲酸 CAS No. 710989-33-6](/img/structure/B2377396.png)
3-[(2,4-二甲氧基苯基)磺酰胺基]-4-甲氧基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C16H17NO7S It is known for its unique chemical structure, which includes a sulfamoyl group attached to a dimethoxyphenyl ring and a methoxybenzoic acid moiety
科学研究应用
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the reaction of 2,4-dimethoxyaniline with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to a coupling reaction with 4-methoxybenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
作用机制
The mechanism of action of 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The methoxy groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-[(2,4-Dimethoxyphenyl)sulfamoyl]propanoic acid
- 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid
Uniqueness
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and potency in various applications.
属性
IUPAC Name |
3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-22-11-5-6-12(14(9-11)24-3)17-25(20,21)15-8-10(16(18)19)4-7-13(15)23-2/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMOMCZANCCQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
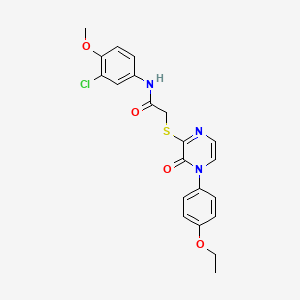
![2-isopropyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2377316.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2377318.png)
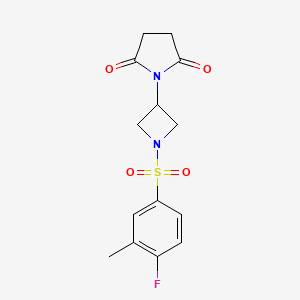
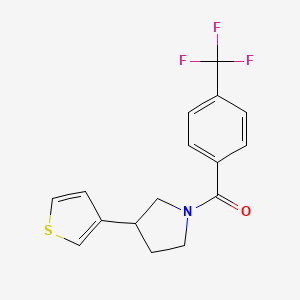
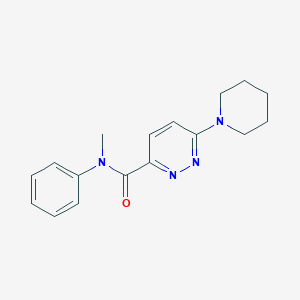
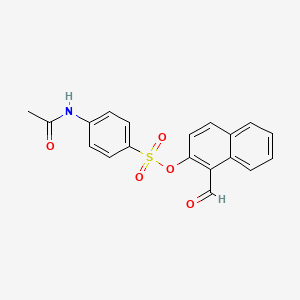
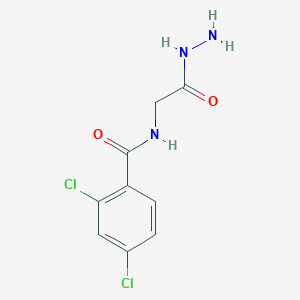
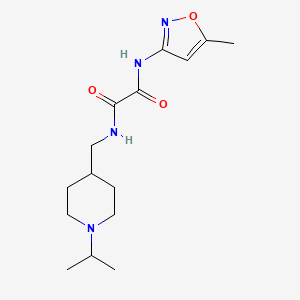
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2377331.png)
![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-3-CARBOXAMIDE](/img/structure/B2377334.png)

![6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2377336.png)
